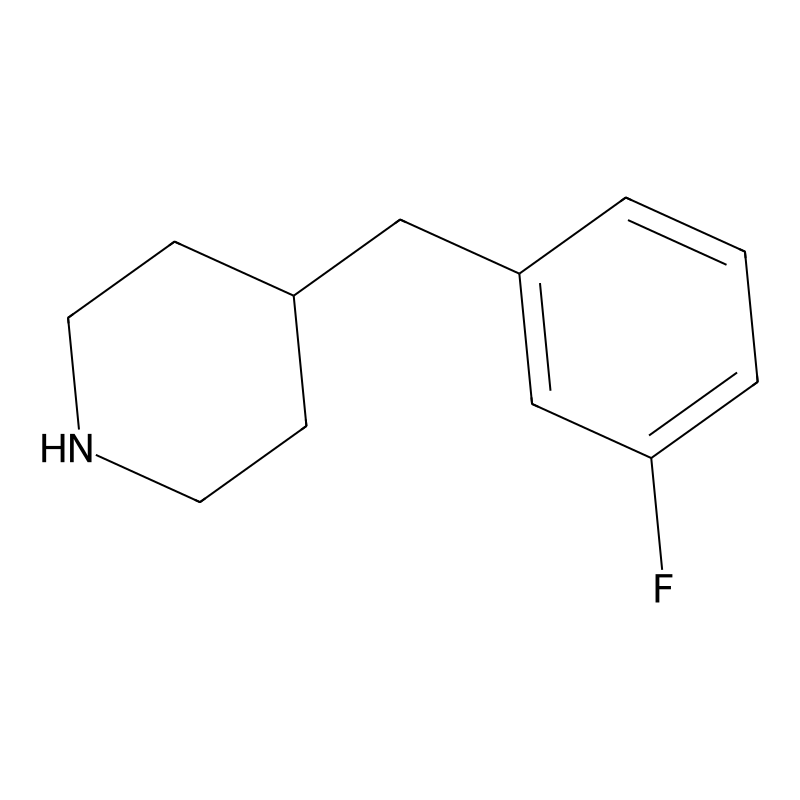

4-(3-Fluorobenzyl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-(3-Fluorobenzyl)piperidine is a small molecule that can be synthesized through various chemical reactions. One common method involves the reductive amination of 3-fluorobenzylamine with piperidinone, followed by purification techniques like distillation or chromatography []. Studies have also explored alternative synthetic routes, such as using palladium-catalyzed cross-coupling reactions, for improved efficiency or exploring specific stereochemical configurations [, ].

Potential Biological Activities:

Research suggests that 4-(3-fluorobenzyl)piperidine may possess various biological activities, making it an interesting molecule for further investigation. Studies have reported potential applications in the following areas:

- Antidepressant activity: Some studies have investigated the potential antidepressant effects of 4-(3-fluorobenzyl)piperidine and related derivatives. These studies suggest that the molecule may interact with specific neurotransmitter systems involved in mood regulation, but further research is needed to confirm its efficacy and understand its mechanism of action [, ].

- Anticonvulsant activity: Limited research has explored the potential anticonvulsant properties of 4-(3-fluorobenzyl)piperidine. These studies suggest that the molecule may have neuroprotective effects and could be further investigated for its potential role in treating epilepsy [].

- Ligand design and development: The structural features of 4-(3-fluorobenzyl)piperidine make it a promising candidate for further exploration in ligand design. By modifying the molecule's structure, researchers can potentially create new ligands that bind to specific targets of interest in biological systems, opening avenues for drug discovery and development [].

4-(3-Fluorobenzyl)piperidine is an organic compound characterized by a piperidine ring substituted with a 3-fluorobenzyl group at the fourth position. Its molecular formula is with a molar mass of approximately 193.26 g/mol. This compound exhibits unique physical properties, including a density of 1.045 g/cm³ and a boiling point of around 278.58°C at 760 mmHg. The presence of the fluorine atom enhances its lipophilicity, making it an interesting candidate for various chemical and biological applications .

- Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Reduction processes can convert the fluorobenzyl group to a benzyl group, typically using lithium aluminum hydride or sodium borohydride.

- Substitution: The fluorine atom can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups .

Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

- Reducing Agents: Lithium aluminum hydride, sodium borohydride.

- Nucleophiles for Substitution: Amines, thiols, or alkoxides in the presence of suitable catalysts.

4-(3-Fluorobenzyl)piperidine has shown potential biological activity as a small molecule with implications in medicinal chemistry. It is known to interact with specific molecular targets, enhancing binding affinities due to the presence of the fluorobenzyl group. This compound has been explored for its role as a fragment in developing new inhibitors, particularly targeting enzymes like tyrosinase, which is involved in melanin production .

The synthesis of 4-(3-Fluorobenzyl)piperidine typically involves the following methods:

- Reductive Amination: A common approach where piperidine reacts with 3-fluorobenzaldehyde in the presence of reducing agents.

- Nucleophilic Substitution: Piperidine is reacted with 3-fluorobenzyl chloride under basic conditions (e.g., sodium hydroxide or potassium carbonate) in organic solvents like dichloromethane or toluene at elevated temperatures .

- Continuous Flow Reactors: For industrial applications, continuous flow reactors are used to enhance yield and purity through better control over reaction conditions.

4-(3-Fluorobenzyl)piperidine has diverse applications in medicinal chemistry and pharmacology:

- Drug Development: It serves as a building block for synthesizing novel therapeutic agents, particularly those targeting neurological disorders due to its interaction with neurotransmitter receptors.

- Enzyme Inhibition: Research indicates its potential as a tyrosinase inhibitor, which may have applications in treating skin pigmentation disorders .

- Chemical Probes: Its unique structure allows it to act as a chemical probe for studying biological pathways and interactions .

Studies have shown that 4-(3-Fluorobenzyl)piperidine interacts with various biological targets, enhancing its potential as a therapeutic agent. For instance:

- It has been evaluated for its binding affinity to specific receptors involved in neurological functions.

- Interaction studies have indicated that modifications on the fluorobenzyl moiety can significantly alter biological activity, suggesting that fine-tuning this compound could lead to more effective drugs .

Several compounds share structural similarities with 4-(3-Fluorobenzyl)piperidine. Here are some notable examples:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| 4-(4-Fluorobenzyl)piperidine | Similar piperidine structure but with fluorine at position four | Potentially different receptor interactions |

| 4-(3-Chlorobenzyl)piperidine | Chlorine instead of fluorine on the benzyl group | Different electronic properties affecting reactivity |

| N-Methyl-4-(3-fluorobenzyl)piperidine | Methyl substitution at nitrogen on piperidine | Altered pharmacokinetics due to nitrogen substitution |

| 4-(3-Bromobenzyl)piperidine | Bromine instead of fluorine | Varying lipophilicity and biological activity |

Uniqueness

The unique aspect of 4-(3-Fluorobenzyl)piperidine lies in its specific substitution pattern and the presence of fluorine, which enhances its lipophilicity and potential binding affinity to biological targets compared to similar compounds. This makes it particularly valuable for drug design and development within medicinal chemistry .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant